molecular formula C6H9N3OS B13172898 3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one

3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one

Katalognummer: B13172898
Molekulargewicht: 171.22 g/mol
InChI-Schlüssel: VUOQVUCVIUPJDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one is a heterocyclic compound that contains a thiadiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-(1,2,3-thiadiazol-4-yl)butan-2-one with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H9N3OS

Molekulargewicht

171.22 g/mol

IUPAC-Name

3-amino-1-(thiadiazol-4-yl)butan-2-one

InChI

InChI=1S/C6H9N3OS/c1-4(7)6(10)2-5-3-11-9-8-5/h3-4H,2,7H2,1H3

InChI-Schlüssel

VUOQVUCVIUPJDP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)CC1=CSN=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.